molecular formula C9H8N2OS2 B2865868 5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide CAS No. 338968-03-9

5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide

Cat. No.: B2865868
CAS No.: 338968-03-9
M. Wt: 224.3
InChI Key: FWDJIBHZKZYFRV-UHFFFAOYSA-N
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Description

5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide is a useful research compound. Its molecular formula is C9H8N2OS2 and its molecular weight is 224.3. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Biological Applications

5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide, a compound containing the oxadiazole moiety, has seen various applications in scientific research, particularly due to its unique chemical properties and biological activities. Oxadiazoles are known for their rich chemistry and have been extensively studied for their potential in various fields, including medicinal chemistry, material science, and as corrosion inhibitors.

One of the fundamental studies on sulfhydryl groups, though not directly mentioning the specific compound , highlights the importance of sulfur-containing compounds in biological systems. Sulfhydryl groups play crucial roles in various biochemical processes, and the study of their reactions and properties remains a significant area of research (Ellman, 1959).

Corrosion Inhibition

Research into oxadiazole derivatives has shown that these compounds can serve as effective corrosion inhibitors. For instance, a study on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid showcased the protective layer formation on the metal surface, which is crucial for preventing corrosion. This indicates the potential of oxadiazole derivatives, including compounds similar to this compound, in protecting metals against corrosion (Ammal, Prajila, & Joseph, 2018).

Antioxidant and Antibacterial Activities

The synthesis and characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have been explored, with findings indicating good antibacterial activity against Staphylococcus aureus and potent antioxidant activity. These activities suggest the relevance of 1,3,4-oxadiazole derivatives in developing new antibacterial and antioxidant agents, which could include the application of this compound in similar contexts (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Pharmaceutical Research

In pharmaceutical research, the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives, including their toxicity assessment, tumor inhibition, and potential analgesic and anti-inflammatory actions, has been documented. This underscores the versatility of oxadiazole derivatives in the development of new therapeutic agents (Faheem, 2018).

Properties

IUPAC Name

5-(2-methylsulfanylphenyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c1-14-7-5-3-2-4-6(7)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDJIBHZKZYFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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